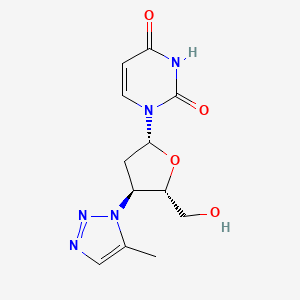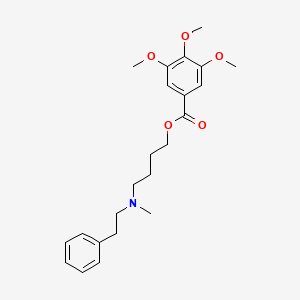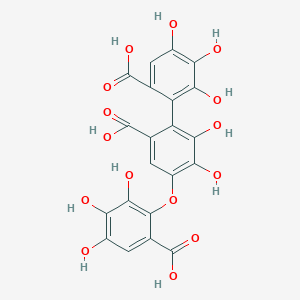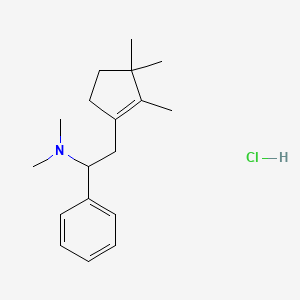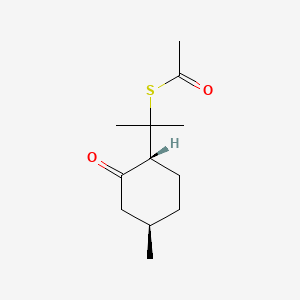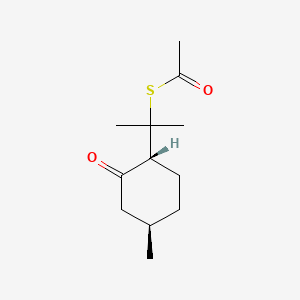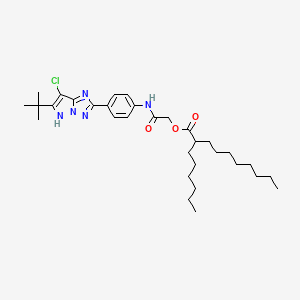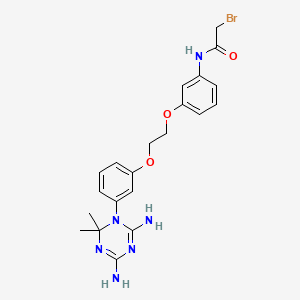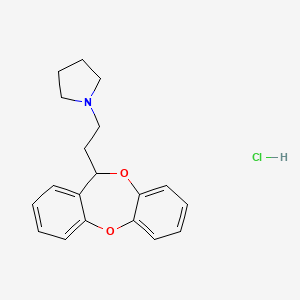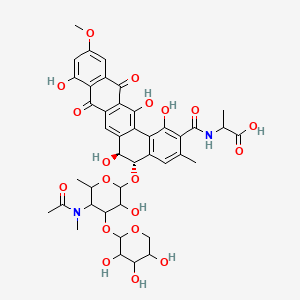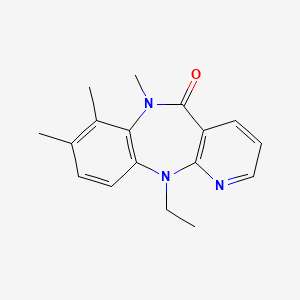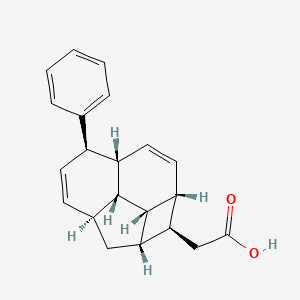
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a p-anisidino group, a propyl chain, and a phenethylpiperazine moiety. The dioxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate typically involves multiple steps. One common method starts with the reaction of p-anisidine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The amine is subsequently reacted with a phenethylpiperazine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-anisidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
科学的研究の応用
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
2-Anilino Triazolopyrimidines: These compounds share structural similarities and are also investigated for their biological activities.
p-Substituted Aniline Derivatives: These compounds exhibit similar reactivity and are used in various chemical reactions.
Uniqueness
1-(2-(p-Anisidino)propyl)-4-phenethylpiperazine dioxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxalate salt form enhances its solubility and stability, making it more suitable for certain applications compared to similar compounds.
特性
CAS番号 |
91098-42-9 |
|---|---|
分子式 |
C26H35N3O9 |
分子量 |
533.6 g/mol |
IUPAC名 |
4-methoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid |
InChI |
InChI=1S/C22H31N3O.2C2H2O4/c1-19(23-21-8-10-22(26-2)11-9-21)18-25-16-14-24(15-17-25)13-12-20-6-4-3-5-7-20;2*3-1(4)2(5)6/h3-11,19,23H,12-18H2,1-2H3;2*(H,3,4)(H,5,6) |
InChIキー |
OQTPVKCOFSLMKK-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


